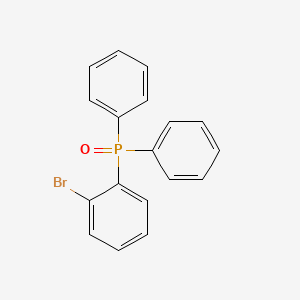

(2-Bromophenyl)(oxo)diphenyl-lambda~5~-phosphane

Description

“(2-Bromophenyl)(oxo)diphenyl-lambda~5~-phosphane” is an organophosphorus compound characterized by a central pentavalent phosphorus atom bonded to a 2-bromophenyl group, an oxo group, and two phenyl rings. The bromine substituent on the aromatic ring introduces steric bulk and electron-withdrawing effects, which can significantly influence the compound’s reactivity, solubility, and biological interactions.

Properties

CAS No. |

88652-74-8 |

|---|---|

Molecular Formula |

C18H14BrOP |

Molecular Weight |

357.2 g/mol |

IUPAC Name |

1-bromo-2-diphenylphosphorylbenzene |

InChI |

InChI=1S/C18H14BrOP/c19-17-13-7-8-14-18(17)21(20,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H |

InChI Key |

XLHOQZQNHAFORH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Bromophenyl)diphenylphosphine oxide can be synthesized through several methods. One efficient route involves the coupling reaction of diphenylphosphine and 2-bromoiodobenzene, catalyzed by palladium complexes. The reaction proceeds as follows :

C6H4BrI+HPPh2+Et3N→Ph2P(C6H4Br)+[Et3NH]I

Another method involves the lithiation of (2-bromophenyl)diphenylphosphine with butyl lithium, followed by oxidation to form the oxide derivative .

Industrial Production Methods

Industrial production of (2-Bromophenyl)diphenylphosphine oxide typically involves large-scale coupling reactions using palladium catalysts. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for use in various applications .

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)diphenylphosphine oxide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the oxide back to the phosphine.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include butyl lithium for lithiation, palladium catalysts for coupling reactions, and various oxidizing agents for oxidation reactions .

Major Products

The major products formed from these reactions include various phosphine ligands and their derivatives, which are used in catalysis and organic synthesis .

Scientific Research Applications

(2-Bromophenyl)diphenylphosphine oxide has a wide range of scientific research applications, including:

Chemistry: Used as a precursor to phosphine ligands in organometallic chemistry and catalysis.

Biology: Investigated for its potential use in biological systems as a ligand for metal complexes.

Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.

Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)diphenylphosphine oxide involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific metal ion and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare “(2-Bromophenyl)(oxo)diphenyl-lambda~5~-phosphane” with structurally related organophosphorus compounds, focusing on substituent effects, physicochemical properties, and biological activity.

Key Comparisons:

Electronic and Steric Effects: The 2-bromophenyl group in the target compound introduces significant steric hindrance and electron-withdrawing character, which may enhance binding to hydrophobic enzyme pockets or metal centers compared to less bulky analogs like triphenylphosphane oxide. The 4-ethenylphenyl analog () leverages π-conjugation for applications in materials science, whereas the bromine atom in the target compound could facilitate halogen bonding, a feature absent in other derivatives .

Biological Activity: Phosphane derivatives with electron-withdrawing groups (e.g., dichloro, dicyano) exhibit strong cytotoxicity in cancer cells, as seen in gold(I) phosphane complexes (IC$_{50}$ values ~3–5 µM in MDA-MB-231 cells) . Protein binding affinity ($ K_{sv} $) for gold(I) phosphane complexes ranges from $ 1.5 \times 10^4 \, \text{M}^{-1} $ (BSA) to $ 6.1 \times 10^3 \, \text{M}^{-1} $ (ct-DNA) . The bromo-substituted compound may exhibit stronger protein interactions due to its hydrophobicity, akin to dichloro/dicyano analogs.

Applications in Catalysis and Materials :

- BIPHEP () demonstrates the importance of biphenyl backbones in catalysis, where substituents tune steric and electronic effects for metal coordination . The bromo-substituted compound could serve as a specialized ligand in reactions requiring halogen-directed regioselectivity.

- The difluoromethyl derivative () highlights the role of fluorine in modulating solubility and metabolic stability, a design strategy applicable to the bromo compound for pharmaceutical optimization .

Biological Activity

(2-Bromophenyl)(oxo)diphenyl-lambda~5~-phosphane is a phosphane compound that has garnered interest for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom on the phenyl ring and an oxo group attached to a diphenylphosphane backbone. Its chemical structure can be represented as follows:

Anticancer Activity

Recent studies have demonstrated that phosphane derivatives, including this compound, exhibit significant anticancer properties. The mechanism of action is believed to involve the induction of apoptosis in cancer cells and the inhibition of cell proliferation.

- In Vitro Studies : A study evaluated the cytotoxic effects of various phosphane compounds on A549 human lung adenocarcinoma cells. The results indicated that compounds with similar structural features to this compound showed a reduction in cell viability, suggesting potential as anticancer agents .

- Case Study : In a comparative analysis, compounds similar to this compound were tested alongside cisplatin, a standard chemotherapy drug. The phosphane derivatives exhibited lower cytotoxicity towards non-cancerous cells while maintaining significant anticancer activity against cancerous cells .

Antimicrobial Activity

The antimicrobial properties of phosphane compounds have also been explored extensively. This compound has shown effectiveness against various multidrug-resistant bacterial strains.

- Mechanism of Action : The antimicrobial activity is attributed to the ability of the compound to disrupt bacterial cell membranes and inhibit critical metabolic pathways .

- Testing Against Pathogens : In laboratory settings, this compound was tested against strains such as Staphylococcus aureus and Escherichia coli. Results indicated that it possesses selective antimicrobial activity, particularly against resistant strains .

Comparative Analysis of Biological Activities

| Compound | Anticancer Activity | Antimicrobial Activity | Selectivity towards Non-cancerous Cells |

|---|---|---|---|

| This compound | High | Moderate | High |

| Cisplatin | Very High | Low | Low |

| Other Phosphane Derivatives | Variable | High | Variable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.